molecular formula C9H13N3O B6496607 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole CAS No. 1327192-72-2

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

Cat. No. B6496607
CAS RN: 1327192-72-2
M. Wt: 179.22 g/mol
InChI Key: LARSAWNACGXSLD-UHFFFAOYSA-N
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Description

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole (1-MPCP) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. 1-MPCP is a pyrazole-based compound, which contains a nitrogen atom in its ring structure. This nitrogen atom is responsible for its unique chemical properties and has made 1-MPCP a suitable choice for a variety of research applications.

Scientific Research Applications

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in analytical chemistry. Additionally, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential applications in drug discovery and development, as it has been shown to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is not fully understood. However, it is believed that the nitrogen atom in its ring structure is responsible for its unique chemical properties. This nitrogen atom is able to form hydrogen bonds with other molecules, which allows 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole to interact with various biological targets.
Biochemical and Physiological Effects
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been shown to interact with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of these targets, which can lead to changes in biochemical and physiological processes. Additionally, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential applications in drug discovery and development, as it has been shown to interact with various biological targets.

Advantages and Limitations for Lab Experiments

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a high yield. Additionally, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been shown to interact with various biological targets, which makes it a suitable choice for drug discovery and development. However, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is relatively unstable and can degrade over time, which can limit its use in certain experiments.

Future Directions

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has potential applications in a variety of scientific research fields. Future research should focus on further understanding the mechanism of action of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole and its interactions with various biological targets. Additionally, further research should be conducted to explore the potential applications of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole in drug discovery and development. Additionally, research should be conducted to improve the stability of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole and to develop new synthesis methods for the compound. Finally, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole could be further studied for its potential applications in other scientific research fields, such as biochemistry, pharmacology, and materials science.

Synthesis Methods

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can be synthesized using a variety of methods. The most common method is the reaction of pyrrolidine-1-carbonyl chloride (PCC) and 1-methylpyrazole (1-MP). The reaction is typically carried out in an organic solvent, such as dichloromethane, and is catalyzed by a base, such as potassium carbonate. The reaction yields 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole in a high yield and can be completed in a relatively short time.

properties

IUPAC Name

(2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-8(4-5-10-11)9(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSAWNACGXSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole

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